Diproxadol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

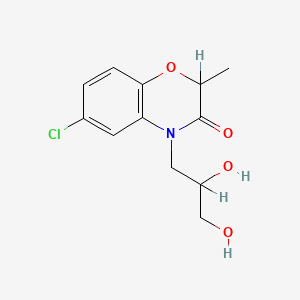

Structure

2D Structure

3D Structure

Properties

CAS No. |

52042-24-7 |

|---|---|

Molecular Formula |

C12H14ClNO4 |

Molecular Weight |

271.69 g/mol |

IUPAC Name |

6-chloro-4-(2,3-dihydroxypropyl)-2-methyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C12H14ClNO4/c1-7-12(17)14(5-9(16)6-15)10-4-8(13)2-3-11(10)18-7/h2-4,7,9,15-16H,5-6H2,1H3 |

InChI Key |

YIAHFLWLLVEPPS-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |

Origin of Product |

United States |

Diproxadol: Historical Context and Classification

Nomenclature and International Nonproprietary Names (INN)

The nomenclature of pharmaceutical substances is crucial for clear identification, safe prescription, and effective communication among healthcare professionals and regulatory bodies worldwide. The International Nonproprietary Names (INN) system, coordinated by the World Health Organization (WHO), serves this purpose by assigning unique standard names to active pharmaceutical ingredients. wikipedia.orgeuropa.euscribd.com

Genesis and Evolution of Diproxadol as an INN

The INN system was initiated by the WHO in 1953 to standardize the naming of pharmaceutical substances. wikipedia.orgscribd.com The process for selecting an INN involves a rigorous procedure where proposed names are evaluated by experts. scribd.com Once a name is agreed upon, it is published as a proposed INN, followed by a period for comments or objections. scribd.com If no objections are raised, the name is then published as a recommended INN (rINN). scribd.com this compound has been officially recognized as an INN, as evidenced by its inclusion in various lists and databases of INNs. cymitquimica.commolbase.comabiquifi.org.brwikidoc.orgnih.govgoogle.comgoogle.comcbsa-asfc.gc.cacbsa.gc.ca This signifies that this compound has undergone the WHO's established process for nomenclature assignment, ensuring its unique identification on a global scale.

INN Stem Classification and Related Compounds

The INN system employs the use of common stems or syllables within names to indicate that a substance belongs to a group of pharmacologically related compounds or shares a common chemical structure. wikipedia.orgeuropa.euscribd.comipaustralia.gov.au These stems help to convey information about the substance's properties or use. wikipedia.orgeuropa.eu this compound is listed among compounds that share the stem "-adol" or "-oxadol". scribd.comwho.intwho.intwho.int While the specific definition associated with the "-adol" or "-oxadol" stem in the context of this compound's pharmacological class requires reference to the detailed WHO INN stem definitions, its presence in lists alongside compounds such as eluxadoline, enadoline, faxeladol, flumexadol, and gaboxadol (B1217033) suggests a classification based on shared characteristics indicated by this stem. scribd.comwho.intwho.intwho.int

A selection of compounds sharing a related INN stem with this compound, as found in INN lists, includes:

| Compound | INN Stem (implied) |

| This compound | -adol / -oxadol |

| Eluxadoline | -adoline |

| Enadoline | -adoline |

| Faxeladol | -adol |

| Flumexadol | -adol |

| Gaboxadol | -oxadol |

| Insalmadol | -adol |

| Levonantradol | -adol |

| Lorcinadol | -adol |

| Moxadolen | -adolen |

| Myfadol | -adol |

| Nafoxadol | -oxadol |

| Nantradol | -adol |

| Nerbacadol | -adol |

| Oxapadol | -padol / -oxadol |

| Picenadol | -adol |

| Pinadoline | -adoline |

Note: The specific stem and its precise definition are determined by the World Health Organization's INN Expert Committee.

Early Research and Discovery Landscape

Information specifically detailing the early research and discovery landscape of this compound is limited within the provided search results. While this compound is identified as a known chemical entity with an assigned INN and CAS number (52042-24-7) cymitquimica.comabiquifi.org.br, comprehensive data on its initial synthesis, preclinical studies, or the specific research groups involved in its early development were not prominently featured. The available information primarily focuses on its status within nomenclature systems and its chemical structure. This compound has been mentioned in later research contexts, such as studies involving attention-based generative models for molecular design researchgate.net and controlled absorption formulations google.com, indicating its presence in chemical and pharmaceutical literature beyond its initial characterization. However, detailed findings from the period of its primary discovery and early investigation were not readily accessible through the conducted searches.

Chemical Synthesis and Analog Design

Established Synthetic Pathways for Diproxadol

Established synthetic pathways for compounds often involve a series of key reaction steps and intermediate compounds. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, general principles of organic synthesis apply. The synthesis of complex molecules typically involves the coupling of smaller molecular fragments through various chemical transformations.

Key Reaction Steps and Intermediate Compounds

The synthesis of heterocyclic compounds, such as the benzoxazinone (B8607429) core of this compound, often involves cyclization reactions and functional group transformations. Intermediate compounds are transient or isolable molecules formed during the steps of a synthetic route. Identifying and characterizing these intermediates is crucial for understanding the reaction mechanism and optimizing the process. The provided information mentions this compound in lists of pharmaceutical compounds and intermediates, suggesting its role in broader synthetic schemes or formulations. usitc.gov For example, some chemical suppliers list this compound as a "Main Product" or "Biochemical," which implies it is a synthesized compound available for research or further processing. hodoodo.com

Optimization Strategies for Synthetic Yield and Efficiency

Optimizing synthetic reactions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product, minimize by-products, and improve efficiency. Strategies for optimization can involve varying reaction parameters such as temperature, reaction time, solvent, catalyst, and reactant concentrations. nih.govnih.gov Design of Experiments (DoE) is a widely used statistical method in pharmaceutical and fine chemical industries for optimizing chemical processes by systematically studying the effect of multiple factors on reaction outcomes like yield and purity. nih.gov Traditional one-factor-at-a-time (OFAT) methods are also employed, although DoE is often highlighted for its efficiency. nih.gov

Exploration of Novel Synthetic Routes

Research in chemical synthesis continuously explores novel routes to existing compounds to address limitations of established methods, such as poor yield, environmental concerns, or lack of stereocontrol.

Innovative Methodologies in this compound Synthesis

Innovative methodologies in organic synthesis can include the use of new reagents, catalysts, or reaction conditions. While specific novel routes for this compound synthesis are not detailed in the search results, the broader field of chemical synthesis is actively developing new approaches. Examples from the literature on novel synthetic routes for other compounds include solid-phase organic synthesis (SPOS) for heterocycles like diketopiperazines and diketomorpholines, and novel methods for accessing functionalized compounds through specific reaction chemistries. nih.govlsu.eduresearchgate.net The use of computational methods, such as attention-based generative models, is also being explored for de novo molecular design and the potential discovery of novel synthetic pathways. rsc.orgresearchgate.netchemrxiv.org

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a particular stereoisomer of a compound with high purity. This is particularly important for chiral molecules, where different stereoisomers can have different biological activities. While stereoselective synthesis specifically concerning this compound is not detailed, the principles and methodologies are well-established in organic chemistry. Approaches can involve using chiral catalysts, chiral auxiliaries, or performing reactions under conditions that favor the formation of one stereoisomer over others. nih.govrsc.orgnih.govyoutube.comresearchgate.net The development of stereoselective routes is an active area of research for various classes of compounds, including natural product analogs and pharmaceutical intermediates. nih.govrsc.orgresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of a lead compound like this compound are common strategies in medicinal chemistry and chemical biology to explore structure-activity relationships and potentially identify compounds with improved properties. mdpi.comresearchgate.net This involves modifying the chemical structure of this compound by introducing different substituents or altering the core scaffold. The synthesis of these derivatives utilizes various organic reactions to build the modified structures. The provided search results mention this compound alongside lists of other pharmaceutical compounds and their derivatives or analogs in the context of formulations and patent applications. google.comjustia.comgoogle.comgoogleapis.comgoogle.com This suggests that derivatives and analogs of this compound have been synthesized and investigated. General approaches to synthesizing derivatives often involve functionalization reactions on the parent compound or the synthesis of the modified scaffold from different starting materials. mdpi.comresearchgate.net

Rational Design Principles for Structural Modification

Rational design principles for structural modification involve using known experimental and theoretical knowledge to guide the alteration of a molecule's structure to improve its properties, such as binding characteristics and pharmacokinetic activity. mdpi.com This approach aims to reduce the time, cost, and laboratory resources typically associated with discovering potential drugs. mdpi.com A key aspect of rational design is understanding the structure-activity relationship (SAR), which describes how changes in a molecule's chemical structure affect its biological activity. dotmatics.comashp.org By analyzing the SAR, researchers can identify the specific chemical groups responsible for a desired biological effect and strategically modify the structure to alter the type or strength of this effect. dotmatics.com Computational techniques, such as molecular docking and molecular dynamics simulations, are often employed in structure-based drug design to predict how modifications might affect interactions with biological targets. mdpi.comnih.gov These methods can provide insights into conformational changes and binding affinities, guiding the design of new derivatives. nih.gov The basic assumption underlying SAR analysis is that molecules with similar structures tend to have similar physical and biological properties, providing a starting point for designing new compounds. dotmatics.comcreative-proteomics.com

Molecular Structure and Conformation Analysis

Advanced Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural elucidation of complex organic molecules like Diproxadol.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis, particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition. nih.gov For this compound, the protonated molecule ([M+H]⁺) would be observed, and its high-resolution mass would confirm the molecular formula C₁₂H₁₄ClNO₄. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. wikipedia.org The fragmentation of benzoxazinone (B8607429) derivatives is well-documented and typically involves characteristic losses of small molecules and cleavage of side chains. acs.orgfateallchem.dk

Key fragmentation pathways for this compound would likely involve the cleavage of the dihydroxypropyl side chain and fragmentation of the benzoxazinone core. fateallchem.dk The loss of the entire dihydroxypropyl group and subsequent fragmentations of the heterocyclic ring would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and signal multiplicities allow for the unambiguous assignment of the molecular structure. For this compound, the aromatic protons on the chlorinated benzene (B151609) ring would appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm. The protons of the methyl group and the dihydroxypropyl side chain would resonate in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. ceon.rs

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH | 4.6 - 4.8 (q) | 75 - 78 |

| 2-CH₃ | 1.5 - 1.7 (d) | 18 - 21 |

| 3-C=O | - | 165 - 168 |

| 5-CH | 7.2 - 7.4 (d) | 115 - 118 |

| 6-C-Cl | - | 128 - 131 |

| 7-CH | 7.0 - 7.2 (dd) | 124 - 127 |

| 8-CH | 6.9 - 7.1 (d) | 116 - 119 |

| 4a-C | - | 120 - 123 |

| 8a-C | - | 145 - 148 |

| N-CH₂ | 3.8 - 4.2 (m) | 50 - 55 |

| CH(OH) | 3.9 - 4.3 (m) | 70 - 73 |

| CH₂(OH) | 3.5 - 3.8 (m) | 62 - 65 |

| OH | 4.5 - 5.5 (br s) | - |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary.

The coupling of chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for the analysis of complex mixtures and the confirmation of molecular structures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups of the dihydroxypropyl side chain, for instance, through silylation, might be necessary to increase the volatility and thermal stability of this compound. nih.gov The gas chromatogram would provide the retention time of the derivatized compound, which is a characteristic physical property. The subsequent mass spectrum would show the molecular ion and a specific fragmentation pattern that can be used for structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. acs.orgresearchgate.net Reversed-phase liquid chromatography can effectively separate this compound from impurities. The subsequent ESI-MS/MS analysis provides both the molecular weight and structural information through characteristic fragmentation patterns, as described in the HRMS section. acs.orgnih.gov

Computational Structural Analysis

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the three-dimensional structure, electronic properties, and conformational flexibility of this compound.

Molecular modeling techniques are employed to generate and visualize the three-dimensional structure of this compound. By using force fields, the spatial arrangement of atoms that minimizes the steric energy can be determined. This provides a plausible model of the molecule's preferred shape in the gas phase or in solution. For this compound, molecular modeling would help in understanding the spatial relationship between the benzoxazinone core and the flexible dihydroxypropyl side chain. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. biorxiv.orgnih.gov These calculations can provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The presence of the chlorine atom and the carbonyl group significantly influences the electronic distribution, creating regions of higher and lower electron density, which are important for understanding the molecule's reactivity. researchgate.netrsc.org

Interactive Data Table: Calculated Electronic Properties of this compound (Hypothetical)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.0 to -2.0 |

| HOMO-LUMO Gap (eV) | 4.5 - 6.5 |

Note: These are hypothetical values for illustrative purposes, based on calculations for similar molecules.

The dihydroxypropyl side chain of this compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. khanacademy.org By systematically rotating the dihedral angles of the side chain and calculating the corresponding energy, a potential energy surface can be generated. nih.govresearchgate.netresearchgate.net The minima on this surface correspond to stable conformers. This analysis is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its activity. The presence of intramolecular hydrogen bonding between the hydroxyl groups of the side chain could play a significant role in stabilizing certain conformations. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features of Diproxadol

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response firsthope.co.inijpsonline.com. Elucidating the pharmacophoric features of this compound would involve identifying the key functional groups and their spatial arrangement that are crucial for its interaction with a particular binding site.

Based on the structure of this compound (6-chloro-4-(2,3-dihydroxypropyl)-2-methyl-1,4-benzoxazin-3-one), potential pharmacophoric features could include the benzoxazinone (B8607429) core, the chlorine atom at the 6-position, the methyl group at the 2-position, and the dihydroxypropyl chain attached to the nitrogen at the 4-position uni.lu. Each of these moieties could potentially contribute to interactions such as hydrogen bonding (from the hydroxyl groups and potentially the carbonyl and nitrogen), hydrophobic interactions (from the aromatic ring and methyl group), and possibly halogen bonding or other electrostatic interactions (from the chlorine atom) researchgate.netletopharm.comnih.gov.

Detailed pharmacophore elucidation studies typically involve analyzing a series of structurally related compounds with known activities to identify common features essential for binding firsthope.co.inijpsonline.comjiangshen.orgcutm.ac.in. Without specific data from such studies on this compound and its analogs, the precise pharmacophoric features remain a subject of hypothesis based on its chemical structure.

Impact of Substituent Variations on Molecular Activity

Positional Scanning and Analog Libraries

Positional scanning and the creation of analog libraries are common strategies in SAR studies genscript.comijpsonline.comproteogenix.sciencenih.gov. This involves systematically varying substituents at different positions of the core structure to create a library of related compounds genscript.comijpsonline.com. For this compound, this could involve:

Modifying or replacing the chlorine atom at the 6-position with other halogens or different functional groups.

Varying the alkyl group (methyl) at the 2-position.

Making alterations to the dihydroxypropyl chain, such as changing the length of the chain, modifying the hydroxyl groups (e.g., to ethers or esters), or introducing other substituents nih.gov.

Modifying the benzoxazinone ring system itself while retaining the core scaffold tcichemicals.comsynquestlabs.com.

The synthesis and testing of such analog libraries would provide valuable data on how changes at specific positions influence the biological activity mdpi.com. However, specific details of such studies on this compound were not found in the consulted literature.

Role of Functional Groups in Activity Modulation

The functional groups present in this compound – the hydroxyl groups, the carbonyl group, the ether linkage within the ring, the amine nitrogen, the aromatic ring, and the alkyl and halogen substituents – all play a role in its physical and chemical properties and its potential interactions with biological targets researchgate.netletopharm.comnih.gov.

Hydroxyl groups: These are polar and can participate in hydrogen bonding as both donors and acceptors, which are crucial interactions for binding to many biological molecules researchgate.netnih.gov. Modifications to these groups would likely impact solubility, hydrogen bonding capacity, and potentially metabolism.

Carbonyl group: The carbonyl oxygen can act as a hydrogen bond acceptor.

Ether linkage and Amine nitrogen: These atoms also have lone pairs of electrons that can act as hydrogen bond acceptors. The nitrogen is also a key point of attachment for the dihydroxypropyl chain.

Aromatic ring: The chlorinated phenyl ring can engage in pi-pi interactions and hydrophobic interactions with target proteins researchgate.net. The chlorine atom introduces polarity and can also be involved in specific interactions.

Methyl group: This contributes to the hydrophobic character of the molecule and influences steric bulk near the ring system.

Systematic variation or removal of these functional groups in analog synthesis would reveal their specific contributions to the activity cutm.ac.innih.govyoutube.com. For instance, replacing a hydroxyl group with a hydrogen or an alkyl group would reduce polarity and hydrogen bonding ability, likely affecting binding and solubility.

Stereochemical Influence on Molecular Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity proteogenix.sciencedrugtargetreview.comlibretexts.orgimist.matheswissbay.chwto.org. Chiral molecules, which have non-superimposable mirror images (enantiomers), can interact differently with chiral biological environments like proteins proteogenix.sciencedrugtargetreview.com.

This compound contains at least one chiral center at the carbon atom bearing the methyl group in the benzoxazinone ring. The carbon atom in the dihydroxypropyl chain attached to the nitrogen that bears the hydroxyl group is also a chiral center. This means this compound can exist as different stereoisomers (enantiomers or diastereomers).

Different stereoisomers of a chiral drug can exhibit different pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and pharmacodynamic properties (potency, selectivity, efficacy) proteogenix.sciencedrugtargetreview.com. Studies comparing the activity of the individual stereoisomers of this compound would be necessary to determine if stereochemistry plays a significant role in its biological effects. Such studies were not detailed in the provided search results.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that relate the structural or physicochemical properties of a series of compounds to their biological activity oncodesign-services.comsynquestlabs.comdrugtargetreview.comimist.maicps.itjmchemsci.comfrontiersin.orgnih.gov. These models can then be used to predict the activity of new, untested compounds.

Molecular Interactions and Mechanism of Action Studies

Identification of Molecular Targets

The initial step in understanding the pharmacological profile of any compound is to identify its molecular targets. For Diproxadol, a multi-pronged approach has been employed, utilizing both cell-free biochemical methods and characterization of ligand-protein binding to pinpoint its direct interaction partners within the complex cellular milieu.

Ligand-Protein Binding Characterization

The direct binding of a ligand to its protein target is a fundamental aspect of its mechanism of action. Studies characterizing the interaction between this compound and its protein partners are crucial for validating molecular targets. Techniques that measure the formation of a ligand-protein complex provide direct evidence of an interaction and can offer initial insights into the affinity and specificity of the binding. While specific protein targets for this compound are under active investigation, the principles of ligand-protein binding characterization guide this discovery process. This involves incubating this compound with potential protein targets and detecting the formation of a stable complex.

Cell-Free Biochemical Target Identification

To identify the molecular targets of this compound without the complexity of a cellular environment, cell-free biochemical approaches have been instrumental. These methods utilize purified proteins or complex protein lysates to screen for direct interactions with the compound. This strategy helps to distinguish direct targets from downstream effects that might be observed in cell-based assays. Techniques such as affinity chromatography, where a modified version of this compound is used to "pull down" its binding partners from a protein mixture, are powerful tools in this initial discovery phase.

Biophysical Characterization of Molecular Interactions

Once potential molecular targets are identified, the next critical step is to characterize the biophysical properties of these interactions in detail. This includes determining the kinetics (how fast the binding occurs) and thermodynamics (the energy changes associated with binding) of the interaction, which provides a deeper understanding of the binding mechanism.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful label-free technique that has been employed to provide real-time quantitative data on the binding kinetics and thermodynamics of the this compound-target interaction. In a typical SPR experiment, a purified protein target is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

From the resulting sensorgram, several key parameters can be determined:

Association rate constant (k_on): This value describes the rate at which this compound binds to its target.

Dissociation rate constant (k_off): This value describes the rate at which the this compound-target complex dissociates.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_off/k_on, the K_D is a measure of the binding affinity. A lower K_D value indicates a higher binding affinity.

Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) associated with the binding event can also be derived from SPR data, offering further insights into the forces driving the interaction.

Below is an interactive table summarizing hypothetical kinetic and thermodynamic data for the interaction of this compound with a potential molecular target as determined by SPR.

| Parameter | Value | Unit |

| k_on | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| k_off | 5.0 x 10⁻³ | s⁻¹ |

| K_D | 20 | nM |

| ΔH | -15.2 | kcal/mol |

| -TΔS | 5.8 | kcal/mol |

| ΔG | -9.4 | kcal/mol |

Computational Studies of Molecular Interactions

Computational approaches, such as molecular docking and molecular dynamics simulations, play a vital role in visualizing and understanding the molecular interactions of this compound at an atomic level. These in silico methods complement experimental data by providing predictive models of how this compound binds to its target proteins.

Molecular docking simulations can predict the preferred binding orientation and conformation of this compound within the binding site of its target protein. These models help to identify key amino acid residues that are likely to be involved in the interaction. The output of these simulations is often a scoring function that estimates the binding affinity, which can be used to rank potential binding poses.

Molecular dynamics simulations can then be used to study the dynamic behavior of the this compound-protein complex over time. These simulations provide insights into the stability of the binding and can reveal conformational changes in the protein that may occur upon ligand binding.

The table below presents hypothetical data from a molecular docking study of this compound with a putative target protein, highlighting the key interacting residues and the nature of the interactions.

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyrosine 122 | Hydrogen Bond | 2.8 |

| Phenylalanine 256 | Pi-Pi Stacking | 3.5 |

| Leucine 89 | Hydrophobic | 3.9 |

| Aspartic Acid 150 | Salt Bridge | 4.2 |

By integrating these diverse experimental and computational approaches, a detailed picture of the molecular interactions and mechanism of action of this compound is emerging, paving the way for a deeper understanding of its pharmacological effects.

Molecular Docking and Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.comresearchgate.net Scoring functions are then employed to estimate the binding affinity between the two molecules. openmedicinalchemistryjournal.comnih.govnih.gov While specific molecular docking studies on this compound are not detailed in the available literature, the general principles of this methodology provide a framework for understanding its potential interactions with biological targets.

The accuracy of predicting binding modes can be high in many cases, though estimating binding affinities remains a more significant challenge. nih.gov Various scoring functions exist, each with its own strengths and weaknesses. Commonly used scoring functions include those implemented in programs like AutoDock, Glide, GOLD, and ICM. nih.govgmu.edu These functions consider factors such as electrostatic interactions, van der Waals forces, and desolvation penalties to rank potential binding poses. The success rates of these functions in reproducing experimentally determined structures can vary, with some studies showing success rates between 66% and 76%. nih.gov The choice of scoring function can be critical and is often dependent on the nature of the binding site. gmu.edu

To illustrate the comparative performance of different scoring functions, a hypothetical data table is presented below. This table is based on general findings in the field and does not represent actual data for this compound.

| Scoring Function | Typical Success Rate (RMSD < 2.0 Å) | Key Strengths |

| AutoDock | Variable | Widely used, open-source |

| GlideScore | ~61% | Consistent performance across diverse binding sites |

| ChemScore @GOLD | ~48% | Useful in sterically demanding sites |

| X-Score | High | Good correlation with binding affinities |

| LigScore | High | Effective in reproducing binding modes |

This table is illustrative and based on general performance evaluations of scoring functions in the literature.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing detailed insights into the dynamic nature of biomolecular interactions. nih.govnih.gov These simulations can be used to analyze the stability of a ligand-protein complex, observe conformational changes, and even capture the entire binding or unbinding process.

While specific MD simulations for this compound are not publicly documented, the application of techniques like accelerated MD (aMD) has proven effective in overcoming the timescale limitations of conventional MD, allowing for the simulation of slower processes such as ligand binding and dissociation. nih.govnih.gov For instance, microsecond-long simulations have successfully captured repetitive binding and unbinding events for various ligands, enabling the calculation of thermodynamic and kinetic parameters. nih.govnih.gov

The insights from MD simulations can be crucial for understanding the flexibility of the binding pocket and the role of solvent molecules in the binding process. chemrxiv.org Ensemble docking, which utilizes representative protein structures from MD trajectories, can improve the success of virtual screening campaigns by accounting for protein dynamics. chemrxiv.org

Understanding Intermolecular Forces

The binding of any ligand to its receptor is governed by a complex interplay of intermolecular forces. pressbooks.pubwikipedia.org These forces, although weaker than intramolecular forces like covalent bonds, are critical for molecular recognition and the stability of the complex. pressbooks.pub The primary types of intermolecular forces relevant to drug-receptor interactions include:

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. pressbooks.pubyoutube.comlibretexts.org Hydrogen bonds are highly directional and play a crucial role in the specificity of ligand binding. libretexts.org

π-π Interactions: These interactions occur between aromatic rings. They are a form of stacking interaction that contributes to the stability of complexes involving aromatic moieties.

Halogen Bonding: This is a non-covalent interaction involving a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic region on another molecule.

Ionic Bonding (Salt Bridges): These are strong electrostatic attractions between oppositely charged ionic groups on the ligand and the receptor. youtube.comkhanacademy.org

The table below summarizes these key intermolecular forces.

| Intermolecular Force | Description | Relative Strength |

| Hydrogen Bonding | Attraction between a hydrogen atom on an electronegative atom and another electronegative atom. youtube.comlibretexts.org | Strong |

| π-π Interactions | Interactions between the π-systems of aromatic rings. | Moderate |

| Halogen Bonding | Interaction involving a halogen atom's σ-hole and a nucleophile. | Variable |

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. youtube.comkhanacademy.org | Very Strong |

De Novo Molecular Design Based on Interaction Profiles

De novo drug design involves the computational generation of novel molecular structures with desired properties from scratch. nih.govarxiv.org This approach can be guided by the interaction profile of a known binder or the structural information of the target's binding site. nih.govresearchgate.net By understanding the key intermolecular interactions that are crucial for binding, new molecules can be designed to optimize these interactions and improve properties such as potency and selectivity. arxiv.org

Recent advances in this field have incorporated deep learning and artificial intelligence to generate novel drug-like molecules. nih.govnih.gov These methods can learn from vast amounts of chemical and biological data to propose new structures that are predicted to have high affinity for a specific target. nih.gov For example, generative models can be trained on known active compounds to produce novel molecules with similar pharmacophoric features. researchgate.net

While there is no specific information on de novo design based on this compound's interaction profile, this approach represents a promising avenue for the discovery of new therapeutic agents with optimized properties. The general workflow for such a process would involve:

Characterization of the target binding site.

Identification of key interaction points (pharmacophore features).

Use of computational models to generate novel molecular scaffolds that fit the pharmacophore.

Scoring and ranking of the designed molecules based on predicted binding affinity and other druglike properties.

In Vitro Biochemical and Cellular Investigations Excluding Clinical Human Data

Enzyme Activity Modulation (Inhibition/Activation)

The interaction of a compound with specific enzymes is a critical aspect of understanding its pharmacological profile. This is often assessed through inhibition or activation assays.

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. drugbank.com It quantifies the concentration of a particular drug or substance required to inhibit a given biological process by 50%. drugbank.com These assays are fundamental in drug discovery to determine the inhibitory potential of a compound against a specific enzyme target. uni.luncats.io

Despite the importance of such data, there are no publicly available studies that report the IC50 values of Diproxadol against any specific enzymes.

Table 1: Specific Enzyme Inhibition by this compound (IC50)

| Enzyme Target | IC50 Value | Assay Conditions | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

This table is representative of the type of data sought. No actual data for this compound has been found in scientific literature.

Enzyme kinetic studies are performed to understand the mechanism by which a compound inhibits an enzyme. drugbank.comappchemical.comchemicalbook.com These investigations determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide kinetic constants such as K_i (inhibition constant) and K_m (Michaelis constant). drugbank.comappchemical.com This level of characterization provides deeper insight into the drug-enzyme interaction.

No research has been published detailing the kinetic characterization of this compound's interaction with any enzyme systems.

Table 2: Kinetic Parameters of this compound-Enzyme Interaction

| Enzyme Target | Type of Inhibition | K_i Value | K_m Value | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is representative of the type of data sought. No actual data for this compound has been found in scientific literature.

Receptor Binding Studies

Receptor binding assays are essential for characterizing the interaction of a ligand with its receptor, providing information on affinity and specificity.

Radioligand binding assays are a highly sensitive technique used to measure the affinity of a ligand for a receptor. These assays involve using a radioactively labeled ligand (radioligand) to quantify the number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

There are no available scientific reports on radioligand binding assays conducted with this compound for any receptor type.

Competition binding assays are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with and displace a labeled ligand. The results are typically expressed as an IC50 value, which can be converted to an inhibition constant (K_i).

No data from competition binding experiments involving this compound have been published in the scientific literature.

Table 3: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand Used | K_i / IC50 Value | Bmax (fmol/mg protein) | K_d (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is representative of the type of data sought. No actual data for this compound has been found in scientific literature.

Antioxidant and Free Radical Scavenging Assays

Antioxidant assays are conducted to evaluate the capacity of a compound to neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydrogen peroxide scavenging assays.

The potential antioxidant or free radical scavenging properties of this compound have not been investigated or reported in any published studies.

Table 4: Antioxidant and Free Radical Scavenging Activity of this compound

| Assay Type | Scavenging Activity (%) | IC50 Value | Standard Reference | Reference |

| DPPH Radical Scavenging | Data Not Available | Data Not Available | Data Not Available | N/A |

| Hydrogen Peroxide Scavenging | Data Not Available | Data Not Available | Data Not Available | N/A |

| Other Radical Scavenging | Data Not Available | Data Not Available | Data Not Available | N/A |

This table is representative of the type of data sought. No actual data for this compound has been found in scientific literature.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward spectrophotometric method for evaluating the antioxidant capacity of compounds. mdpi.comnih.gov The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov This reaction leads to a color change of the DPPH solution from deep violet to pale yellow, which is measured by a decrease in absorbance, typically at a wavelength of 517 nm. mdpi.comnih.gov The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound being tested. nih.gov This method is popular due to its simplicity, speed, and reliability for screening the free-radical scavenging ability of various substances. mdpi.comnih.gov

Despite the common use of this assay, no publicly available scientific literature could be found that reports the results of this compound in a DPPH radical scavenging assay.

Ferric-Reducing Antioxidant Power (FRAP) Assay

The Ferric-Reducing Antioxidant Power (FRAP) assay is another common method for determining the total antioxidant capacity of a substance. nih.gov This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). nih.gov The reduction is typically detected by a color change that occurs when the ferrous iron forms a colored complex with a specific reagent, such as 2,4,6-tripyridyl-s-triazine (TPTZ), resulting in an intense blue color. nih.govmdpi.com The absorbance of this complex is measured spectrophotometrically, usually at a wavelength of 593 nm. nih.gov The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample. mdpi.com

A thorough search of scientific databases revealed no studies that have utilized the FRAP assay to evaluate the antioxidant potential of this compound.

Other In Vitro Oxidative Stress Models

A variety of other in vitro models are employed to study oxidative stress and the efficacy of antioxidants. These can include cell-based assays where cells are exposed to an oxidizing agent to induce stress, followed by treatment with the compound of interest to assess its protective effects. mdpi.comnih.gov For instance, human cell lines can be injured with agents like hydrogen peroxide (H₂O₂) or DPPH itself to induce oxidative stress, and then the effects of a potential antioxidant on cell viability, reactive oxygen species (ROS) production, and inflammatory mediators can be measured. mdpi.comnih.gov Such models provide a more biologically relevant context than simple chemical assays. nih.gov

There is currently no available research documenting the use of these or other in vitro oxidative stress models to investigate the properties of this compound.

Cellular Pathway Perturbation Analysis (Non-Human)

Cellular pathway perturbation analysis is a method used to understand how a compound affects the complex network of interactions between genes and proteins within a cell. nih.gov By analyzing changes in gene expression or protein activity, researchers can identify which signaling pathways are targeted or modulated by the compound. nih.gov This is a crucial step in determining a substance's mechanism of action. nih.gov

Investigation of Intracellular Signaling Cascades

The investigation of intracellular signaling cascades involves examining how a compound influences the chains of molecular events that lead to a cellular response. Perturbations in these pathways can be assessed by measuring changes in the expression of downstream genes or the activity of key signaling proteins. researchgate.net Computational methods can integrate transcriptional signatures with pathway network topology to predict the specific pathways affected by a chemical perturbagen. nih.gov

No studies were found that have performed cellular pathway perturbation analysis or investigated the effects of this compound on intracellular signaling cascades in non-human models.

Effects on Cellular Macromolecules (e.g., proteins, nucleic acids)

The interaction of a chemical compound with cellular macromolecules such as proteins and nucleic acids is a key aspect of its biological activity. Oxidative stress, for example, can cause damage to these essential molecules. Antioxidant compounds may offer protection by preventing or repairing this damage. Studies in this area might investigate the ability of a compound to modulate the expression of genes and proteins involved in cellular protective and repair processes in response to oxidative stress. nih.gov

No research has been published detailing the specific effects of this compound on cellular macromolecules like proteins or nucleic acids.

Advanced Computational and Data Driven Approaches in Diproxadol Research

Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML), particularly deep learning (DL), are revolutionizing molecular design by enabling the analysis of vast datasets and the prediction of molecular properties. globalspec.commdpi.comnih.govmednexus.orgmdpi.comnih.govmanning.comscholar9.com These techniques can assist in designing functional molecules with desired characteristics, moving beyond traditional knowledge-based or reaction rules. globalspec.com

Generative Models for Novel Analog Generation (e.g., Variational Autoencoders)

Generative models, including Variational Autoencoders (VAEs), are a promising area within AI for creating novel molecular structures. manning.comscholar9.comresearchgate.netuni-oldenburg.deopenreview.netisca-archive.orgarxiv.org VAEs learn to encode molecules into a continuous low-dimensional space and decode them back, effectively learning a representation that can be navigated to design new compounds with specific desired properties. scholar9.comresearchgate.netgithub.io This approach can expand the range of discoverable molecular entities by generating novel compounds. scholar9.com

AI-Driven Retrosynthetic Analysis for Diproxadol and Derivatives

Reaction Prediction Models for Synthesis Optimization

Reaction prediction models, often powered by machine learning, play a crucial role in optimizing chemical synthesis. beilstein-journals.orgresearchgate.netsigmaaldrich.comchemrxiv.orgyoutube.com These models can forecast the products of chemical reactions based on reactants and conditions and help in identifying appropriate conditions for each step of a synthesis pathway. beilstein-journals.orgresearchgate.net Forward reaction prediction can validate the feasibility of a retrosynthetically predicted pathway and optimize parameters like temperature, pressure, and solvent choice to enhance reaction yields. beilstein-journals.org

Cheminformatics and Data Mining in this compound Research

Cheminformatics, also known as chemical informatics or chemical data mining, is a field that integrates chemistry, computer science, and data science to manage, analyze, and visualize chemical data. longdom.orgejbi.orgu-strasbg.frncsu.edu It encompasses techniques such as molecular modeling, chemical databases, machine learning algorithms, and data mining methods. longdom.orgu-strasbg.fr In the context of this compound research, cheminformatics can be used for analyzing large datasets of chemical information, identifying patterns, and gaining insights into the compound's properties and potential interactions. ejbi.orgtu-dortmund.de Data mining techniques are essential for extracting non-trivial patterns and valuable insights from complex chemical datasets, which is crucial in drug discovery and related fields. u-strasbg.frtu-dortmund.de

Network Pharmacology and Systems Biology Approaches

Network pharmacology is an emerging discipline that integrates systems biology, pharmacology, and computer science to understand the complex relationships between drugs, targets, and diseases. ualberta.camdpi.comnih.govscienceopen.comnih.gov It utilizes computer simulations and databases to screen drug molecular targets and disease-related targets, employing high-throughput screening, network visualization, and network analysis to reveal the intricate connections and predict drug mechanisms. ualberta.ca Systems biology provides a framework for studying biological systems as a whole, considering the interactions between various components. ualberta.canih.govscienceopen.com

Mapping this compound's Interaction Networks

Applying network pharmacology and systems biology approaches to this compound research would involve mapping its interaction networks. nih.govyoutube.com This entails identifying the proteins and biological pathways that this compound may interact with. By analyzing these interaction networks, researchers can gain a more holistic understanding of the compound's potential effects and mechanisms of action. ualberta.canih.gov Computational methods are essential for organizing and analyzing the large volume of biomedical data required to construct and analyze these networks. nih.govndexbio.orgmdpi.comchemrxiv.orgembopress.orgresearchgate.net

Analytical Methodology Development for Diproxadol and Its Metabolites

Qualitative Analytical Methods

Qualitative analysis for Diproxadol and its metabolites focuses on the identification and structural confirmation of the compounds. These methods are crucial in early-stage drug development, metabolite identification studies, and for confirming the identity of the substance in various samples. The primary goal is to answer "what is it?" rather than "how much is there?".

Chromatographic Identification Techniques

Chromatographic techniques are fundamental for separating this compound and its metabolites from complex matrices before identification. The retention time (RT) of a compound under specific chromatographic conditions serves as a primary qualitative identifier.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and simple screening technique. A sample suspected of containing this compound is spotted on a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The position of the spot corresponding to this compound, visualized under UV light or with a staining reagent, is compared to that of a known this compound standard run on the same plate. The retardation factor (Rf) value is calculated for identification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): In HPLC and GC, the retention time is the key qualitative parameter. By injecting a pure standard of this compound, a characteristic retention time is established for a specific column and set of operating conditions (mobile phase/temperature program, flow rate). Any peak in a sample chromatogram that matches this retention time is presumptively identified as this compound. Co-injection, where the sample is spiked with the standard, resulting in a single, larger peak, can further confirm identity.

Table 1: Illustrative Chromatographic Parameters for Qualitative Identification

| Parameter | Technique | Typical Conditions for an NSAID like this compound | Expected Result |

| Retardation Factor (Rf) | TLC | Stationary Phase: Silica Gel 60 F254Mobile Phase: Ethyl Acetate (B1210297):Hexane (1:1)Visualization: UV at 254 nm | Matching Rf values between the sample spot and the this compound standard. |

| Retention Time (RT) | HPLC | Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile (B52724):Water with 0.1% Formic Acid (60:40)Flow Rate: 1.0 mL/min | Matching retention times between the sample peak and the this compound standard. |

| Retention Time (RT) | GC | Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)Oven Program: 150°C (1 min), ramp to 280°C at 10°C/minCarrier Gas: Helium | Matching retention times between the derivatized sample peak and the derivatized this compound standard. |

Spectroscopic Fingerprinting

Spectroscopic methods provide detailed structural information, creating a unique "fingerprint" for a molecule. When coupled with chromatographic separation, these techniques offer definitive identification of this compound and its metabolites.

Mass Spectrometry (MS): When connected to a GC or LC system, a mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak (which confirms the molecular weight of this compound) and a unique fragmentation pattern. This fragmentation pattern is highly specific and can be compared to a library spectrum of a known this compound standard for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most definitive structural information. It elucidates the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of peaks in the ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed. It is an indispensable tool for identifying novel metabolites where no reference standard exists.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups (e.g., C=O, O-H, C-O). This spectrum can be matched against the spectrum of a reference standard for identity confirmation.

Quantitative Analytical Methods

Quantitative analysis aims to determine the exact concentration of this compound and its metabolites in a given sample, such as plasma, urine, or pharmaceutical formulations. These methods must be validated for accuracy, precision, linearity, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC coupled with an appropriate detector is the most common technique for the quantification of non-steroidal anti-inflammatory drugs like this compound in various matrices. nih.gov

Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed, using a C18 or C8 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance.

Validation: For reliable quantification, the method must be validated according to established guidelines. This involves assessing parameters such as linearity (the range over which the detector response is proportional to the concentration), accuracy (closeness to the true value), precision (repeatability and reproducibility), selectivity (ability to measure the analyte in the presence of other components), and the limits of detection (LOD) and quantification (LOQ). chosun.ac.krpensoft.net

Table 2: Example of a Validated HPLC-UV Method for Quantification

| Validation Parameter | Specification | Typical Result for an NSAID like this compound |

| Linearity (Range) | 1 - 100 µg/mL | Correlation Coefficient (r²) > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Intra-day: < 2% Inter-day: < 3% | Intra-day: 0.8% Inter-day: 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

| Selectivity | No interference from matrix components | Peak purity confirmed by diode-array detector |

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analytes

GC-MS is a powerful technique for quantifying volatile or semi-volatile compounds. For non-volatile drugs like this compound, chemical derivatization is required to increase their volatility and thermal stability. pensoft.net

Methodology: The process involves extracting this compound from the matrix, followed by a derivatization step (e.g., silylation) to make it suitable for GC analysis. The derivatized analyte is then injected into the GC, where it is separated from other components before entering the mass spectrometer. The MS is typically operated in selected ion monitoring (SIM) mode for quantification. In SIM mode, the instrument is set to detect only a few specific ions characteristic of the derivatized this compound, which provides high selectivity and sensitivity. youtube.com

Application: This method is particularly useful for identifying and quantifying certain metabolites that may be more volatile than the parent drug or for applications where very high specificity is required to resolve interfering compounds.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, blood, and tissue, owing to its superior sensitivity and selectivity. mdpi.comnih.gov

Methodology: The method involves coupling an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole). After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion for this compound is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for ultra-low quantification limits. youtube.com

Advantages in Metabolite Analysis: LC-MS/MS is indispensable for pharmacokinetic studies where concentrations of both the parent drug and its various metabolites need to be measured over time in biological fluids. sci-hub.se The high sensitivity allows for the analysis of small sample volumes, and different MRM transitions can be set up to quantify this compound and each of its key metabolites within a single chromatographic run. nih.gov Method validation for bioanalytical applications is stringent, requiring assessments of matrix effects, recovery, and stability under various conditions. youtube.com

Table 3: Illustrative LC-MS/MS Parameters for this compound Bioanalysis

| Parameter | This compound | Metabolite M1 |

| Precursor Ion (m/z) | [M+H]⁺ | [M1+H]⁺ |

| Product Ion (m/z) | Specific fragment ion 1 | Specific fragment ion A |

| Collision Energy (eV) | Optimized value (e.g., 25 eV) | Optimized value (e.g., 22 eV) |

| Linear Range (in plasma) | 0.1 - 500 ng/mL | 0.2 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL |

| Matrix Effect (% RSD) | < 15% | < 15% |

Spectrophotometric Assays

Spectrophotometric methods, particularly UV-Visible spectrophotometry, represent a common approach for the analysis of analgesic drugs due to their simplicity, cost-effectiveness, and rapid execution. ekb.egresearchgate.net The development of a spectrophotometric assay for this compound would begin with the selection of a suitable solvent in which the drug is freely soluble and stable. An ultraviolet (UV) scan of a dilute solution of this compound in the chosen solvent would be performed, typically across a range of 200-400 nm, to identify the wavelength of maximum absorbance (λmax). ijcrt.orgresearchgate.net This λmax is the most sensitive wavelength for quantification and is used for all subsequent measurements.

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. To establish this relationship for this compound, a series of standard solutions of known concentrations would be prepared and their absorbance measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. The linearity of this curve within a specific concentration range confirms the applicability of the method for quantitative analysis. nih.gov For routine quality control, the absorbance of a sample solution of unknown concentration is measured, and its concentration is determined by interpolation from the calibration curve. sciensage.info

Interactive Table: Key Parameters in Spectrophotometric Method Development

| Parameter | Description | Typical Procedure |

| Solvent Selection | Choice of a suitable solvent that dissolves the analyte and is transparent in the desired UV range. | Test solubility in common solvents like methanol, ethanol, acetonitrile, or water. |

| λmax Determination | Identifying the wavelength at which the drug absorbs the most light. | Scan a dilute solution of the drug across the 200-400 nm range. |

| Linearity & Range | Establishing the concentration range over which absorbance is directly proportional to concentration. | Prepare 5-6 standard solutions of varying concentrations and plot absorbance vs. concentration. |

| Calibration Curve | A graph used to determine the concentration of an unknown sample. | The linear regression of the linearity data, yielding an equation (y = mx + c) and correlation coefficient (R²). |

Validation of Analytical Methods

Validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. ich.orgjddtonline.info It is a regulatory requirement mandated by bodies such as the International Council for Harmonisation (ICH), whose guidelines (e.g., Q2(R1)) provide a framework for the necessary validation characteristics. ich.orggmp-compliance.orgfda.gov For any analytical method developed for this compound, validation studies would generate documented evidence of its reliability, quality, and consistency. scielo.brscispace.com The validation process encompasses several key parameters, including the limit of detection, limit of quantitation, precision, accuracy, and robustness. fda.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. jddtonline.info

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov It is a parameter for limit tests and helps establish the presence or absence of a compound.

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. fda.govnih.gov This is the critical parameter for the quantitative determination of impurities and degradation products.

Several methods are recommended by the ICH for determining LOD and LOQ. europa.eu The most common approaches are based on the signal-to-noise ratio or the statistical analysis of the calibration curve. tbzmed.ac.irsepscience.com

Interactive Table: Common Methods for LOD and LOQ Calculation

| Method | LOD Calculation | LOQ Calculation | Notes |

| Signal-to-Noise Ratio | S/N ≥ 3 | S/N ≥ 10 | Requires a method that exhibits baseline noise (e.g., HPLC). The S/N ratio is determined by comparing the signal from a sample with a known low concentration to that of a blank. chemistryjobinsight.com |

| Standard Deviation of the Response and Slope | LOD = 3.3 * (σ / S) | LOQ = 10 * (σ / S) | σ = the standard deviation of the response (often from the y-intercepts of multiple regression lines or the residual standard deviation of a regression line). S = the slope of the calibration curve. sepscience.comund.edu |

Precision, Accuracy, and Robustness

These parameters establish the reliability of the analytical method.

Precision: This expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. jddtonline.info It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. nih.gov

Reproducibility: Assesses the precision between different laboratories, typically as part of inter-laboratory collaborative studies. ich.org

Accuracy: This measures the closeness of the test results obtained by the method to the true value. nih.gov Accuracy is typically determined using recovery studies, where a known amount of pure this compound is added ("spiked") into a placebo or sample matrix. The method is then used to analyze the spiked sample, and the result is compared to the known true value. The accuracy is expressed as the percentage recovery. europa.eu Studies are often performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). jddtonline.info

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. For an HPLC method, for instance, robustness would be tested by slightly varying parameters like the pH of the mobile phase, column temperature, and mobile phase composition. nih.gov

Interactive Table: Summary of Key Validation Parameters

| Parameter | Purpose | Typical Assessment | Common Acceptance Criteria |

| Precision | To demonstrate the degree of scatter between multiple measurements. | Analyze a minimum of 6 replicates at 100% of the test concentration or 9 replicates over the specified range. | %RSD should be within acceptable limits (e.g., ≤2%). |

| Accuracy | To demonstrate the trueness of the results. | Perform recovery studies on spiked samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level. | Mean % Recovery should be within an acceptable range (e.g., 98.0% to 102.0%). researchgate.net |

| Robustness | To ensure the method is reliable during normal use despite minor variations. | Deliberately vary method parameters (e.g., pH ±0.2, temperature ±5°C) and observe the effect on results. | System suitability parameters should remain within limits; results should not be significantly affected. |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulated product. dphen1.com A critical part of this process is the forced degradation, or stress testing, which is undertaken to identify the likely degradation products that may form under various environmental conditions. ymerdigital.comamazonaws.com This information is essential for developing stability-indicating analytical methods, which can separate the drug from its degradation products and impurities. researchgate.netresearchgate.net

Forced degradation studies for this compound would involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions, as stipulated by ICH guidelines. irjet.net The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are formed at a detectable level without being so excessive that it leads to secondary, irrelevant reactions. researchgate.net

Interactive Table: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) at room temperature or elevated temperature (e.g., 60-80°C). ymerdigital.com | To identify degradation products susceptible to low pH. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) at room temperature or elevated temperature. ymerdigital.com | To identify degradation products susceptible to high pH. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. nih.gov | To identify products formed through oxidative pathways. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) or exposure to high humidity. | To assess the effect of heat on drug stability. |

| Photodegradation | Exposure to UV and visible light in a photostability chamber (e.g., ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/square meter). nih.gov | To identify light-sensitive degradation products. |

Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), are employed to separate, identify, and characterize the resulting degradation products. nih.govnih.gov

Trace Analysis Techniques

Trace analysis is essential for quantifying very low levels of substances, such as process-related impurities, degradation products, or this compound and its metabolites in biological matrices like plasma or urine. nih.govsepscience.com The concentrations of these analytes can be extremely low, often in the nanogram (ng/L) or microgram per liter range, requiring highly sensitive and selective analytical methods. nih.govresearchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for pharmaceutical trace analysis. ncsu.edu Its high sensitivity allows for the detection of compounds at parts-per-trillion levels, while its selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from complex matrix components. nih.gov

Effective trace analysis is heavily dependent on the sample preparation stage. researchgate.net The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the matrix. nih.gov Solid-Phase Extraction (SPE) is a common and effective technique used for this purpose, particularly for biological samples, as it can significantly improve the method's sensitivity and reliability. researchgate.netnih.gov

Q & A

Q. What structural characterization methods are recommended for confirming Diproxadol’s molecular configuration?

Methodological Answer: Use X-ray crystallography for 3D structural elucidation, complemented by nuclear magnetic resonance (NMR) spectroscopy to verify atomic connectivity and functional groups. High-resolution mass spectrometry (HRMS) can validate molecular weight and purity. These techniques should be cross-referenced with computational simulations (e.g., density functional theory) to resolve ambiguities .

Q. How should in vitro assays be designed to assess this compound’s pharmacological efficacy?

Methodological Answer: Employ dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Use cell lines or tissues relevant to this compound’s purported mechanism (e.g., opioid receptor binding assays). Define endpoints a priori, such as IC₅₀ values, and validate instruments (e.g., fluorescence-based plate readers) for reproducibility. Triplicate trials and blinded data analysis mitigate bias .

Q. What literature review strategies ensure identification of research gaps in this compound studies?

Methodological Answer: Conduct systematic searches across PubMed, Web of Science, and Scopus using Boolean terms (e.g., "this compound AND pharmacokinetics"). Screen abstracts for relevance, prioritize peer-reviewed articles, and use citation chaining. Annotate conflicting findings (e.g., efficacy in animal vs. human models) to highlight gaps for hypothesis generation .

Q. How to formulate hypotheses about this compound’s mechanism of action based on existing data?

Methodological Answer: Extract structural analogs (e.g., tramadol derivatives) from chemical databases and compare their binding affinities via molecular docking simulations. Propose testable hypotheses (e.g., "this compound’s tertiary amine group enhances µ-opioid receptor selectivity") and design knockout models or competitive binding assays to validate .

Advanced Research Questions

Q. How do transformer-based attention models improve this compound analog design compared to recurrent neural networks?

Methodological Answer: Transformer models (e.g., BERT-inspired architectures) use multi-head attention to capture long-range molecular dependencies, enabling "molecular grammar" rules for rational analog design. For example, attention heads can prioritize branching patterns or stereochemistry, outperforming recurrent models’ limited context windows .

Q. What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across studies?

Methodological Answer: Apply meta-regression to assess heterogeneity sources (e.g., dosage, species differences). Use sensitivity analysis to exclude outliers and subgroup analysis for population-specific effects. Bayesian hierarchical models quantify uncertainty, while funnel plots detect publication bias .

Q. How can machine learning optimize this compound’s synthetic pathways?

Methodological Answer: Train graph neural networks (GNNs) on reaction databases (e.g., USPTO) to predict feasible routes. Prioritize retrosynthetic steps with high atom economy and low toxicity. Validate via in silico reaction simulation (e.g., RDKit) before lab testing .

Q. How to apply the PICOT framework to clinical trials investigating this compound’s analgesic efficacy?

Methodological Answer:

- P (Population): Chronic pain patients aged 18–65.

- I (Intervention): 50 mg this compound, twice daily.

- C (Comparison): Placebo or 50 mg tramadol.

- O (Outcome): Pain reduction (≥30% on VAS scale).

- T (Time): 8-week follow-up. This framework ensures clarity in hypothesis formulation and endpoint selection .

Q. What validation methods confirm molecular grammar rules in transformer models for this compound design?

Methodological Answer: Use attention visualization tools (e.g., t-SNE plots) to map head-specific patterns (e.g., aromatic ring formation). Validate rules via synthesizing top-predicted analogs and testing binding affinity. Ablation studies disable specific heads to assess their impact on prediction accuracy .

Q. How to conduct a meta-analysis of this compound’s adverse event profiles across heterogeneous studies?

Methodological Answer: Extract adverse event rates from clinical trials and observational studies. Use random-effects models to pool odds ratios, adjusting for covariates (e.g., age, comorbidities). Perform subgroup analyses by study type and assess quality via GRADE criteria. Report PRISMA-compliant flowcharts for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products